Mirk-IN-1 -

Mirk-IN-1

Catalog Number: EVT-266700
CAS Number:
Molecular Formula: C23H17Cl2N5O4
Molecular Weight: 498.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirk-IN-1 is a small molecule kinase inhibitor. [] It is specifically designed to target and inhibit the activity of the serine/threonine kinase Mirk/dyrk1B (dual specificity tyrosine-phosphorylation-regulated kinase 1B). While the provided literature does not offer details on the source or specific classification of Mirk-IN-1, its role in scientific research centers around its ability to inhibit Mirk/dyrk1B kinase activity, making it a valuable tool for studying the function of this kinase in various cellular processes and disease models. Notably, Mirk/dyrk1B is found to be upregulated in several types of cancer cells, including pancreatic cancer. [, , ]

Mechanism of Action

Mirk-IN-1 acts by inhibiting the kinase activity of Mirk/dyrk1B. [] Mirk/dyrk1B is known to promote the survival of quiescent cancer cells, which are less sensitive to chemotherapy and radiation, by reducing reactive oxygen species (ROS) levels through the upregulation of antioxidant genes. [, ] Inhibition of Mirk by Mirk-IN-1 leads to several downstream effects:

  • Increased ROS Levels and DNA Damage: By inhibiting Mirk, Mirk-IN-1 increases ROS levels and induces DNA damage in cancer cells, as evidenced by increased phosphorylation of the histone protein H2AX and activation of S-phase checkpoints. []
  • Cell Cycle Re-entry and Apoptosis: Mirk normally helps maintain cancer cells in a quiescent state. Inhibiting Mirk with Mirk-IN-1 prevents these cells from entering or remaining in this quiescent G0 state, forcing them back into the cell cycle. [, ] This re-entry into the cell cycle, coupled with the increased DNA damage, makes the cancer cells more susceptible to apoptosis, as seen by increased cleavage of apoptotic proteins PARP and caspase 3. []
  • Synergistic Effects with Chemotherapy: The effects of Mirk inhibition by Mirk-IN-1 have been shown to work synergistically with chemotherapeutic agents like gemcitabine and cisplatin, significantly enhancing their cancer cell-killing abilities. []
Applications
  • Combination therapies: Research suggests that combining Mirk-IN-1 with other therapies, such as the mTOR inhibitor RAD001, could potentially be more effective in reducing tumor size and the number of microscopic tumor foci compared to using either drug alone. [] This opens avenues for exploring combination therapies that target different pathways to combat cancer more effectively.
  • Targeting Cancer Stem Cells: Some research suggests that Mirk/dyrk1B might play a role in the survival and function of cancer stem cells, a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. [] This indicates a potential application of Mirk-IN-1 in targeting these cancer stem cells, which are notoriously difficult to eliminate with conventional therapies.

Properties

Product Name

Mirk-IN-1

IUPAC Name

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C23H17Cl2N5O4

Molecular Weight

498.3 g/mol

InChI

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33)

InChI Key

CQKBSRPVZZLCJE-UHFFFAOYSA-N

SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Dyrk1B/1A-IN-9; Dyrk1B inhibitor; 1A-IN-9; Dyrk-1B/1A-IN-9; Dyrk 1B/1A IN 9; Dyrk1B/1A-inhibitor-9;

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.